Dactylfungin B

Description

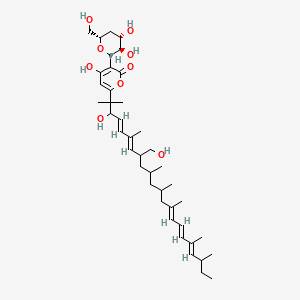

Structure

2D Structure

Properties

CAS No. |

146935-35-5 |

|---|---|

Molecular Formula |

C41H64O9 |

Molecular Weight |

700.9 g/mol |

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,14E,16E,18E)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one |

InChI |

InChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39-/m0/s1 |

InChI Key |

RFFNWAQLYUMOFF-CKGFFVAASA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dactylfungin A; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dactylfungin B from Dactylaria parvispora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent Dactylfungin B, produced by the fungus Dactylaria parvispora. It covers the biology of the producing organism, detailed methodologies for production, isolation, and characterization of this compound, its biological activity, and its proposed biosynthetic pathway.

Organism of Production: Dactylaria parvispora

This compound is a secondary metabolite produced by the fungus Dactylaria parvispora, specifically strain D500.[1] This mitosporic fungus is the source of a class of pyrone-containing polyketides known as dactylfungins.

Cultivation of Dactylaria parvispora D500

A detailed protocol for the cultivation of Dactylaria parvispora D500 for the production of this compound is outlined below. This protocol is based on standard mycological techniques for the cultivation of filamentous fungi for secondary metabolite production.

Experimental Protocol: Cultivation of Dactylaria parvispora D500

-

Strain Maintenance: Dactylaria parvispora D500 should be maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For routine use, the strain can be sub-cultured on fresh PDA plates and incubated at 25-28°C for 7-10 days until sufficient sporulation is observed.

-

Inoculum Preparation:

-

Aseptically add 10 mL of sterile 0.05% Tween 80 solution to a mature (7-10 days old) PDA plate culture of D. parvispora D500.

-

Gently scrape the surface of the agar with a sterile loop to dislodge the spores.

-

Transfer the resulting spore suspension to a sterile centrifuge tube.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer. This suspension will serve as the inoculum.

-

-

Seed Culture:

-

In a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Yeast Malt Extract Broth: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose), inoculate with 1 mL of the spore suspension.

-

Incubate the flask at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

-

-

Production Culture (Fermentation):

-

In a 1 L Erlenmeyer flask containing 200 mL of production medium (a nutrient-rich medium designed to promote secondary metabolite production, the exact composition may need optimization but a starting point could be a complex medium containing glucose, peptone, and yeast extract), inoculate with 10% (v/v) of the seed culture.

-

Incubate the production flasks at 28°C on a rotary shaker at 150 rpm for 7-10 days. The production of this compound can be monitored periodically by analytical techniques such as HPLC.

-

This compound: Production and Physicochemical Properties

This compound is a polyketide characterized by a γ-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1]

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Dactylaria parvispora D500.[1] Following fermentation, a multi-step extraction and purification process is employed to isolate the pure compound.

Experimental Protocol: Isolation and Purification of this compound

-

Harvesting: After the fermentation period (7-10 days), separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation. The culture broth is the primary source of this compound.

-

Extraction:

-

Extract the filtered culture broth twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Gel Filtration Chromatography: Pool the fractions containing this compound and further purify them using gel filtration chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase to remove impurities of different molecular sizes.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water.

-

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C38H60O9 (based on related dactylfungins) | [2] |

| Appearance | Amorphous solid | [3] |

| Core Structure | γ-Pyrone | [1] |

| Key Moieties | Polyalcohol, Long aliphatic side chain | [1] |

| UV λmax (MeOH) | Data not available for this compound. Dactylfungin A: 236, 278.5 nm | [4] |

| Specific Rotation | Data not available for this compound. Dactylfungin A: [α]D20 +7 (c 0.001, MeOH) | [4] |

Biological Activity of this compound

This compound exhibits notable antifungal activity, particularly against Candida species.

Antifungal Spectrum

This compound is active against Candida pseudotropicalis and other fungi with a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL.[1][5]

Table of Antifungal Activity of this compound

| Test Organism | MIC (µg/mL) | Reference |

| Candida pseudotropicalis | < 10 | [1][5] |

| Other Fungi | < 10 | [1][5] |

Antifungal Susceptibility Testing

The following protocol outlines a standard method for determining the MIC of this compound against Candida pseudotropicalis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Culture Candida pseudotropicalis on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Incubation: Inoculate each well with the prepared yeast suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.

Proposed Biosynthesis of this compound

The biosynthesis of dactylfungins is proposed to occur via a polyketide pathway, catalyzed by a highly reducing polyketide synthase (HR-PKS). While the specific pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of the related Dactylfungin C.[3]

The proposed pathway involves the iterative condensation of acetyl-CoA with multiple malonyl-CoA units, followed by a series of reduction, dehydration, and methylation steps. The resulting polyketide chain undergoes an intramolecular cyclization to form the characteristic pyrone ring. The key difference in the biosynthesis of this compound compared to Dactylfungin A would be the cyclization mechanism that leads to the formation of a γ-pyrone instead of an α-pyrone.

Caption: Proposed biosynthetic pathway of this compound.

Experimental and Logical Workflows

The overall workflow for the discovery and characterization of this compound involves a series of integrated steps, from the cultivation of the producing organism to the evaluation of the compound's biological activity.

Caption: Overall experimental workflow.

This guide provides a foundational understanding of this compound and the methodologies for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery of Dactylfungin B and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological evaluation of the Dactylfungin family of natural products, with a focus on Dactylfungin B. The information is compiled from key scientific literature and presented to be a valuable resource for researchers in natural product chemistry, mycology, and antifungal drug development.

Introduction to Dactylfungins

The Dactylfungins are a class of polyketide natural products characterized by a pyrone core (either α-pyrone or γ-pyrone) linked to a polyalcohol moiety and a long aliphatic side chain.[1] These compounds have garnered significant interest due to their potent antifungal properties, particularly against clinically relevant and drug-resistant fungal pathogens.[2][3] The emergence of resistance to existing antifungal agents underscores the urgent need for novel therapeutic options, and natural products like the Dactylfungins represent a promising avenue for discovery.[2]

Producing Organisms and Fermentation

The initial discovery of Dactylfungins A and B was from the culture broth of Dactylaria parvispora D500.[1] Subsequent research has led to the isolation of new Dactylfungin derivatives from other fungal sources, including Amesia hispanica and Laburnicola nematophila, the latter being a fungus associated with the plant parasitic nematode Heterodera filipjevi.[2][4]

Experimental Protocol: Fungal Cultivation

A representative protocol for the cultivation of a Dactylfungin-producing fungus is as follows:

-

Strain Activation: The producing fungal strain (e.g., Amesia hispanica CBS 149852) is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a vibrant culture.

-

Solid-State Fermentation: For large-scale production, solid-state fermentation is often employed. A solid substrate, such as rice medium, is prepared in flasks and autoclaved to ensure sterility.

-

Inoculation: Small agar plugs from the actively growing culture are used to inoculate the sterile solid medium.

-

Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature (e.g., 25°C) for a period of several weeks to allow for fungal growth and secondary metabolite production.

-

Extraction: Following incubation, the entire culture (fungal biomass and substrate) is harvested and extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites. The solvent is then evaporated under reduced pressure to yield the crude extract.

Isolation and Structure Elucidation

The purification of individual Dactylfungins from the crude extract is a multi-step process that relies on various chromatographic techniques. The structural identity of the isolated compounds is then determined using a combination of spectroscopic methods.

Experimental Protocol: Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to an initial fractionation step, often using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from the initial separation are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small percentage of an acid like formic acid to improve peak shape.[5]

-

Compound Isolation: The HPLC system is equipped with a detector (e.g., a diode array detector) to monitor the elution of compounds. Fractions corresponding to individual peaks are collected, and the solvent is removed to yield the pure compounds.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule and, from that, its molecular formula.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecule. These experiments include:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different fragments of the molecule.[5]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry of the molecule.[2][3]

-

-

Comparison with Known Compounds: The spectroscopic data of newly isolated compounds are compared with those of previously reported Dactylfungins to identify known structures or to aid in the characterization of new derivatives.[2][5]

Quantitative Data

The following tables summarize key quantitative data for selected Dactylfungin derivatives.

Table 1: Physicochemical Properties of Selected Dactylfungins

| Compound | Molecular Formula | Source Organism | Reference |

| Dactylfungin A | C₄₁H₆₄O₉ | Dactylaria parvispora, Amesia hispanica | [1][4] |

| This compound | Not explicitly stated in snippets | Dactylaria parvispora | [1] |

| Dactylfungin C | C₃₈H₆₀O₁₀ | Laburnicola nematophila | [2][5] |

| 21"-Hydroxy-dactylfungin A | Not explicitly stated in snippets | Amesia hispanica | [4] |

| 25"-Dehydroxy-dactylfungin A | Not explicitly stated in snippets | Amesia hispanica | [4] |

Table 2: Antifungal Activity (MIC in µg/mL) of Selected Dactylfungins

| Compound | Candida pseudotropicalis | Aspergillus fumigatus | Cryptococcus neoformans | Reference |

| Dactylfungin A & B | < 10 | - | - | [1] |

| Dactylfungin A | - | 6.25 | 6.25 | [4] |

| 21"-Hydroxy-dactylfungin A | - | 25 | > 25 | [4] |

| Dactylfungin C | - | High Impact | - | [3] |

| Dactylfungin D | - | High Potency | Moderate Activity | [3] |

Note: "-" indicates data not available in the provided search results.

Visualizing the Discovery Process and Biosynthesis

Diagram 1: General Workflow for Dactylfungin Discovery

Caption: A flowchart illustrating the key stages in the discovery and characterization of Dactylfungins.

Diagram 2: Plausible Biosynthetic Pathway of Dactylfungin C

Caption: A simplified diagram showing a plausible biosynthetic route to Dactylfungin C.

Conclusion and Future Directions

The Dactylfungins represent a structurally interesting and biologically active family of fungal natural products. The discovery of new analogs with potent antifungal activity, including against resistant strains, highlights the potential of this class of compounds for further drug development. Future research should focus on elucidating the mechanism of action of Dactylfungins, exploring their full biosynthetic pathways to enable synthetic biology approaches for analog generation, and conducting more extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. The detailed experimental protocols and compiled data within this guide serve as a foundational resource for researchers aiming to contribute to these efforts.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Dactylfungin B: A Technical Deep Dive into its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a polyketide natural product belonging to the dactylfungin family of antibiotics. First isolated from Dactylaria parvispora, it has demonstrated notable antifungal activity. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its proposed mechanism of action, and the experimental protocols utilized for its evaluation. While detailed quantitative data for this compound is limited in publicly accessible literature, this document synthesizes the available information on the dactylfungin class to provide a thorough understanding of its potential as an antifungal agent.

Antifungal Spectrum of Dactylfungins

| Fungal Species | Dactylfungin A MIC (µg/mL) | Reference |

| Aspergillus fumigatus | 6.25 | [2] |

| Cryptococcus neoformans | 6.25 | [2] |

Note: The structural difference between Dactylfungin A (an α-pyrone) and this compound (a γ-pyrone) may influence their specific activities against different fungal species[1]. Further studies are required to fully elucidate the antifungal spectrum of this compound.

Experimental Protocols

The determination of the antifungal activity of this compound and its analogs is primarily achieved through broth microdilution assays. This standard method allows for the quantitative assessment of a compound's inhibitory effect on fungal growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antifungal agent against yeast and filamentous fungi.

-

Preparation of Fungal Inoculum:

-

Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar).

-

For yeasts, colonies are suspended in sterile saline or RPMI-1640 medium, and the cell density is adjusted spectrophotometrically to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

For filamentous fungi, conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80) to break up clumps. The suspension is filtered to remove hyphal fragments, and the conidial density is adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

-

-

Preparation of Antifungal Agent Dilutions:

-

This compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final concentrations typically range from 0.03 to 64 µg/mL.

-

-

Inoculation and Incubation:

-

Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

-

A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.

-

The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some fungi and drug combinations, this may be a 50% or 90% reduction in growth (MIC₅₀ or MIC₉₀).

-

Proposed Mechanism of Action: Inhibition of GPI Biosynthesis

While the precise molecular target of this compound has not been definitively elucidated, substantial evidence from studies on structurally related compounds suggests that its antifungal activity stems from the inhibition of the glycosylphosphatidylinositol (GPI) biosynthesis pathway. This pathway is essential for the anchoring of many proteins to the fungal cell surface, which are crucial for cell wall integrity, adhesion, and virulence.

The proposed mechanism involves the specific inhibition of the inositol acyltransferase enzyme, Gwt1. Inhibition of Gwt1 disrupts the production of GPI-anchored proteins, leading to defects in the fungal cell wall and ultimately inhibiting fungal growth.

Conclusion

This compound is a promising antifungal agent with a likely mechanism of action involving the inhibition of the essential GPI biosynthesis pathway. While more extensive studies are needed to fully characterize its antifungal spectrum, the available data on the dactylfungin class suggests broad activity against clinically relevant fungi. The detailed experimental protocols provided herein offer a framework for the further evaluation of this compound and other novel antifungal compounds. Future research should focus on obtaining a comprehensive MIC profile for this compound and confirming its molecular target to facilitate its development as a potential therapeutic agent.

References

Dactylfungin B: A Technical Guide to its Antifungal Activity Against Candida pseudotropicalis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida pseudotropicalis, now more commonly known as Candida kefyr, is an opportunistic yeast that can cause significant infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Dactylfungin B, a polyketide metabolite isolated from Dactylaria parvispora, has demonstrated notable antifungal properties.[1][2] This technical document provides a comprehensive overview of the known activity of this compound against C. pseudotropicalis, outlines detailed experimental protocols to further elucidate its mechanism of action, and presents relevant biological pathways for context.

Introduction to this compound

This compound is an antifungal antibiotic first isolated from the culture broth of the fungus Dactylaria parvispora.[1] Structurally, it is characterized by a γ-pyrone ring linked to a polyalcohol moiety and a long side chain.[1][2] Early studies identified its activity against several fungi, including Candida pseudotropicalis.[1][3] While the dactylfungin class of compounds has shown potent antifungal effects, the specific molecular target and mechanism of action of this compound remain largely uncharacterized, representing a key area for further research.[4]

Quantitative Data: In Vitro Activity

The primary quantitative data available for this compound's activity against C. pseudotropicalis is its Minimum Inhibitory Concentration (MIC). This foundational metric indicates the lowest concentration of the compound that prevents visible growth of the microorganism.

| Compound | Organism | Metric | Value | Reference |

| This compound | Candida pseudotropicalis | MIC | < 10 µg/mL | [Xiao et al., 1993][1][3] |

Experimental Protocols for Mechanism of Action (MoA) Studies

Given the limited data on this compound's MoA, a systematic investigation is required. The following protocols provide a framework for characterizing its antifungal properties and identifying its cellular targets in C. pseudotropicalis.

Antifungal Susceptibility Testing

These protocols are fundamental for quantifying the antifungal potency of this compound.

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.[5]

-

Inoculum Preparation:

-

Culture C. pseudotropicalis on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should bracket the expected MIC (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Include a positive control (no drug) and a negative control (no inoculum).

-

-

Incubation:

-

Add the prepared inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control.[6]

-

-

Subculturing:

-

Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

-

Plate the aliquot onto an SDA plate.

-

-

Incubation:

-

Incubate the SDA plates at 35°C for 48 hours.

-

-

Endpoint Determination:

-

The MFC is the lowest drug concentration that results in no colony growth on the SDA plate, indicating a ≥99.9% killing of the initial inoculum.

-

Investigation of Ergosterol Biosynthesis

A common mechanism for antifungal agents is the disruption of the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[7][8]

-

Culture and Treatment:

-

Grow C. pseudotropicalis in a suitable broth medium (e.g., Yeast Peptone Dextrose) to mid-log phase.

-

Expose the cells to this compound at concentrations of 0.5x, 1x, and 2x the predetermined MIC. Include an untreated control.

-

Incubate for 4-6 hours.

-

-

Sterol Extraction:

-

Harvest cells by centrifugation and wash with sterile water.

-

Saponify the cell pellet with 25% alcoholic potassium hydroxide solution at 85°C for 1 hour.

-

Extract non-saponifiable lipids (sterols) by adding n-heptane and sterile water, followed by vigorous vortexing.

-

Collect the upper n-heptane layer.

-

-

Analysis:

-

Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.

-

Calculate the percentage of ergosterol and intermediate sterols based on the characteristic absorbance peaks. A reduction in the ergosterol peak (around 282 nm) and an accumulation of peaks at other wavelengths may indicate inhibition of the pathway.

-

Investigation of Cell Membrane and Wall Integrity

Damage to the cell membrane or cell wall is another common antifungal mechanism.

-

Cell Preparation and Treatment:

-

Prepare a cell suspension of C. pseudotropicalis as described for MIC testing.

-

Treat cells with this compound (0.5x, 1x, 2x MIC) for a defined period (e.g., 1-4 hours). Include a positive control (e.g., Amphotericin B) and an untreated control.

-

-

Staining:

-

Add propidium iodide (PI) to each cell suspension to a final concentration of 2 µg/mL. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Incubate in the dark for 15 minutes.

-

-

Analysis:

-

Analyze the cell suspensions using flow cytometry or fluorescence microscopy. An increase in the population of PI-positive (fluorescent) cells indicates membrane damage.

-

-

Plate Preparation:

-

Prepare SDA plates containing sub-inhibitory concentrations of this compound (e.g., 0.25x and 0.5x MIC).

-

Prepare a second set of plates that also include a cell wall stressing agent, such as Calcofluor White (20 µg/mL) or Congo Red (15 µg/mL).

-

-

Spot Assay:

-

Prepare serial 10-fold dilutions of a C. pseudotropicalis cell suspension.

-

Spot 5 µL of each dilution onto the prepared plates.

-

Incubate at 35°C for 48 hours.

-

-

Analysis:

-

Compare the growth on plates with this compound alone to those with both the compound and the cell wall stressor. A significant reduction in growth in the presence of both agents (synergistic effect) suggests that this compound may interfere with the cell wall integrity pathway.

-

Gene Expression Analysis via qRT-PCR

To investigate if C. pseudotropicalis responds to this compound by upregulating known resistance genes.

-

RNA Extraction:

-

Treat mid-log phase cells with this compound (1x MIC) for a short duration (e.g., 60-90 minutes).

-

Harvest cells and rapidly freeze them in liquid nitrogen.

-

Extract total RNA using a standard protocol (e.g., hot acid phenol method or a commercial kit).

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green or a probe-based assay with specific primers for target genes (ERG11, CDR1, MDR1) and a housekeeping gene for normalization (ACT1).

-

Analyze the relative gene expression using the ΔΔCt method. An upregulation of these genes in response to this compound could suggest an induced resistance mechanism.

-

Conclusion and Future Directions

This compound presents as a promising antifungal agent with demonstrated activity against C. pseudotropicalis. The available data, however, is limited to a single MIC value from several decades ago.[1] The true potential of this compound can only be unlocked through a rigorous investigation of its mechanism of action. The experimental protocols detailed in this guide provide a clear path forward for researchers. Future studies should focus on confirming the initial MIC, determining its fungicidal or fungistatic properties, and systematically exploring its impact on the primary fungal targets: the cell membrane, the cell wall, and associated biosynthetic and signaling pathways. Such research is critical for the development of new and effective therapies to combat opportunistic fungal infections.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress on the drug resistance mechanisms of Candida tropicalis and future solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Antifungal Agent: A Technical Guide to the Presumed Mechanism of Action of Dactylfungin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylfungin B is a polyketide-derived natural product with demonstrated antifungal activity against a range of pathogenic fungi. While its definitive molecular target remains to be conclusively elucidated in publicly available literature, its structural characteristics and the well-established mechanisms of other antifungal agents suggest a potential role as an inhibitor of fungal cell wall biosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its known antifungal activity. In the absence of direct evidence for its mechanism, this document details the presumed target, the β-1,3-glucan synthase enzyme complex, a critical component in maintaining fungal cell wall integrity. Detailed experimental protocols for assessing antifungal activity and for a β-1,3-glucan synthase inhibition assay are provided to facilitate further investigation into the precise mechanism of action of this promising antifungal candidate.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. This compound, a natural product isolated from Dactylaria parvispora, has been identified as a potent antifungal compound.[1] It belongs to a class of pyrone-containing polyketides and exhibits activity against clinically relevant fungi.[1][2] Despite its discovery and initial characterization, the precise molecular mechanism underpinning its antifungal effect has not been definitively established in the available scientific literature. This guide consolidates the existing data on this compound and explores its presumed mechanism of action by drawing parallels with other known inhibitors of fungal cell wall synthesis.

Antifungal Activity of this compound and its Analogs

This compound and its structural analogs have demonstrated efficacy against a variety of fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The available MIC data for this compound and related compounds are summarized below.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| This compound | Candida pseudotropicalis | <10 | [1] |

| Dactylfungin A | Aspergillus fumigatus | 6.25 | [3] |

| Dactylfungin A | Cryptococcus neoformans | 6.25 | [3] |

| 21"-Hydroxy-dactylfungin A | Aspergillus fumigatus | 25 | [3] |

| 25"-Dehydroxy-dactylfungin A | Schizosaccharomyces pombe | 4.2 | [3] |

| 25"-Dehydroxy-dactylfungin A | Rhodotorula glutinis | 4.2 | [3] |

| Dactylfungin C | Aspergillus fumigatus | High Impact | [2] |

| Dactylfungin D | Aspergillus fumigatus | High Potency | [2] |

| YM-202204 (Dactylfungin analog) | Aspergillus fumigatus (azole-resistant) | High Activity | [2] |

| YM-202204 (Dactylfungin analog) | Candida albicans | Moderate Activity | [2] |

| YM-202204 (Dactylfungin analog) | Mucor plumbeus | Highest Activity | [2] |

Presumed Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The fungal cell wall is an essential organelle, absent in human cells, making it an attractive target for antifungal drug development.[4][5] A key component of the fungal cell wall is β-1,3-glucan, a polysaccharide that provides structural integrity.[6] The biosynthesis of β-1,3-glucan is catalyzed by the enzyme complex β-1,3-glucan synthase.[7][8] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[6][9]

Given the structural features of this compound and the known mechanisms of other natural product antifungals, it is hypothesized that this compound may exert its antifungal effect through the inhibition of β-1,3-glucan synthase. However, direct experimental evidence to support this hypothesis is currently lacking in the reviewed literature.

The β-1,3-Glucan Synthase Complex: A Putative Target

The β-1,3-glucan synthase complex is a multi-subunit enzyme embedded in the fungal plasma membrane. The catalytic subunit, Fks1, is the primary target of the echinocandin class of antifungal drugs.[10][11] It is plausible that this compound interacts with this enzyme complex, disrupting its catalytic activity and halting the production of β-1,3-glucan.

Below is a conceptual diagram illustrating the proposed point of intervention for this compound in the fungal cell wall biosynthesis pathway.

Caption: Hypothesized inhibition of β-1,3-glucan synthase by this compound.

Experimental Protocols

To investigate the antifungal properties and elucidate the precise mechanism of action of this compound, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

-

96-well microtiter plates

-

Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL)

-

This compound stock solution

-

Appropriate broth medium (e.g., RPMI-1640)

-

Spectrophotometer (optional)

Procedure:

-

Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate.

-

Add the standardized fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (medium only).

-

Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm.

In Vitro β-1,3-Glucan Synthase Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on β-1,3-glucan synthase activity.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Wall-Modifying Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical steps in fungal cell wall synthesis: strategies for their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]

- 8. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dactylfungin B: A Comprehensive Physicochemical and Methodological Guide

An In-depth Technical Resource for Drug Discovery and Development Professionals

Abstract

Dactylfungin B is a potent antifungal agent belonging to the dactylfungin family of polyketides, first isolated from Dactylaria parvispora.[1][2] Characterized by a distinctive γ-pyrone ring, a polyalcohol moiety, and an extensive side chain, this compound has demonstrated significant inhibitory activity against a range of fungal pathogens, including Candida pseudotropicalis.[1][2][3] This technical guide provides a detailed overview of the physicochemical properties of this compound, comprehensive experimental protocols for its isolation and analysis, and an exploration of its potential mechanism of action through the lens of relevant fungal signaling pathways. This document is intended to serve as a critical resource for researchers and scientists engaged in the fields of natural product chemistry, mycology, and antifungal drug development.

Physicochemical Properties

This compound is a complex polyketide natural product. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from data available for the closely related Dactylfungin A and other derivatives. It is crucial to note that the substitution of the α-pyrone ring in Dactylfungin A with a γ-pyrone ring in this compound may lead to subtle differences in their physicochemical characteristics.[1][2][4]

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₄O₉ | [5] |

| Molecular Weight | 700.95 g/mol | [5] |

| Appearance | Colorless amorphous powder (inferred from Dactylfungin A) | [4] |

| Solubility | Soluble in DMSO (inferred from Dactylfungin A) | [5] |

Spectral Data (Inferred from Dactylfungin A and derivatives)

The structural elucidation of dactylfungins has been primarily achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][6][7] The data presented below is for Dactylfungin A and is expected to be very similar for this compound, with minor variations in chemical shifts due to the different pyrone ring.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR data for Dactylfungin A in DMSO-d₆ have been reported.[4]

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | Assignment (tentative) |

| 6.39 (dd, J=15.3, 10.8 Hz) | 169.9 | C-6 |

| 6.30 (d, J=15.6 Hz) | 168.1 | C-4 |

| 6.22 (d, J=15.3 Hz) | 163.7 | C-2 |

| 6.06 (s) | 138.7 | C-18" |

| 5.91 (d, J=10.8 Hz) | 137.0 | C-13" |

| ... | ... | ... |

Note: This is a partial list. For complete assignments, refer to the source literature.[4]

1.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Dactylfungin A in methanol exhibits absorption maxima characteristic of the pyrone chromophore.[4]

| λmax (nm) | log ε | Solvent |

| 278.5 | 4.43 | Methanol |

| 236 | 4.69 | Methanol |

1.2.3. Infrared (IR) Spectroscopy

While specific IR data for this compound is not available, the IR spectra of fungal spores and other complex natural products are characterized by broad absorption bands corresponding to various functional groups.[8] Key expected absorptions for this compound would include:

-

~3400 cm⁻¹: O-H stretching (hydroxyl groups)

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic side chain)

-

~1700-1650 cm⁻¹: C=O stretching (γ-pyrone ring)

-

~1600 cm⁻¹: C=C stretching (pyrone ring and side chain)

-

~1100 cm⁻¹: C-O stretching (alcohols, ethers)

Experimental Protocols

The following protocols are based on established methods for the isolation and purification of dactylfungins from fungal cultures.[4][6] These can be adapted for the specific production and isolation of this compound from Dactylaria parvispora or other producing organisms.

Fungal Cultivation and Fermentation

A standardized protocol for the cultivation of a dactylfungin-producing fungus, such as Amesia hispanica, is outlined below.[4]

Objective: To produce a sufficient quantity of fungal biomass containing dactylfungins for subsequent extraction.

Materials:

-

Yeast-Malt (YM) agar and broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, pH 6.3)[4]

-

Sterile Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculation: Inoculate YM agar plates with the fungal strain and incubate at 23 °C until sufficient growth is observed.

-

Seed Culture: Aseptically transfer small agar plugs of the fungal colony into a 500 mL Erlenmeyer flask containing 200 mL of YM broth.[4]

-

Incubation: Incubate the seed culture at 23 °C on a rotary shaker at 140 rpm for a designated period to allow for biomass accumulation.

-

Large-Scale Fermentation: Use the seed culture to inoculate larger fermentation vessels containing the appropriate production medium.

Extraction and Purification

The following is a general workflow for the extraction and purification of dactylfungins.[4][6]

Objective: To isolate and purify this compound from the fungal biomass and culture broth.

Materials:

-

Ethyl acetate

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN) and water (with 0.1% formic acid) as mobile phase

Procedure:

-

Extraction: Extract the fungal biomass and culture filtrate with ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.[4]

-

Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity to separate the components into fractions.

-

Purification: Purify the dactylfungin-containing fractions using preparative HPLC on a C18 column with a water/acetonitrile gradient.[4]

-

Analysis: Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the presence and purity of this compound.

Antifungal Mechanism of Action and Signaling Pathways

The precise molecular target and signaling pathways affected by this compound have not been definitively elucidated. However, based on its structural class as a polyketide and the known mechanisms of other antifungal agents, several hypotheses can be proposed. Polyketide antifungals are known to interfere with various essential fungal processes.[9][10]

It is plausible that this compound exerts its antifungal effect by inducing cellular stress, which in turn activates conserved fungal stress response signaling pathways. Key pathways that are often implicated in the fungal response to antifungal compounds include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.[11]

-

High Osmolarity Glycerol (HOG) Pathway: This pathway is crucial for adaptation to osmotic and oxidative stress. Hyperactivation of this pathway by an external agent can be detrimental to the fungus.[11][12]

-

Cell Wall Integrity (CWI) Pathway: This pathway is responsible for maintaining the structural integrity of the fungal cell wall. Disruption of this pathway can lead to cell lysis and death.[11]

The production of secondary metabolites like dactylfungins is itself often regulated by light and other environmental cues, which are transduced through signaling pathways such as the MAPK cascades.[10]

Conclusion

This compound represents a promising lead compound in the search for novel antifungal therapies. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols to facilitate further research and development. While more specific data on this compound is needed, the information from related compounds provides a strong foundation for future studies. Elucidating the precise mechanism of action and the specific signaling pathways modulated by this compound will be critical in advancing its potential as a clinical candidate.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora. | CiNii Research [cir.nii.ac.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. medkoo.com [medkoo.com]

- 6. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterizing Aeroallergens by Infrared Spectroscopy of Fungal Spores and Pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Dactylfungin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylfungin B is a member of the dactylfungin family of antifungal antibiotics, characterized by a γ-pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] These compounds have garnered interest for their potent antifungal activities. This document provides a detailed protocol for the isolation and purification of this compound, synthesized from methodologies reported in peer-reviewed scientific literature. The protocol covers the fermentation of the producing microorganism, extraction of the crude product, and subsequent chromatographic purification steps. All quantitative data is presented in tabular format for clarity and reproducibility.

Producing Organism and Fermentation

This compound and its analogues are produced by various fungal strains, including Dactylaria parvispora, Amesia hispanica, and Laburnicola nematophila.[1][2][3][4] The following protocol is based on the fermentation of Amesia hispanica and Laburnicola nematophila, which have been shown to produce a range of dactylfungin derivatives.

Culture Media and Conditions

Successful production of this compound relies on optimal culture conditions. A yeast-malt extract broth is commonly used for both seed and production cultures.

Table 1: Fermentation Media Composition

| Component | Concentration (g/L) |

| Malt Extract | 10 |

| Yeast Extract | 4 |

| D-Glucose | 4 |

| pH (before autoclaving) | 6.3 |

Source:[2]

Fermentation Protocol

A two-stage fermentation process is typically employed to generate sufficient biomass and secondary metabolite production.

Table 2: Fermentation Parameters

| Parameter | Seed Culture | Production Culture |

| Vessel | 500 mL Erlenmeyer Flask | - |

| Working Volume | 200 mL | - |

| Inoculum | 8 pieces (1 cm x 1 cm) of well-grown agar plate colonies | - |

| Temperature | 23 °C | 23 °C |

| Agitation | 140 rpm | - |

| Incubation Time | - | - |

Source:[2]

Extraction and Preliminary Purification

Following fermentation, the fungal biomass and culture broth are processed to extract the crude secondary metabolites, including this compound.

Extraction Protocol

A solvent-based extraction method is effective for isolating the dactylfungins from the culture.

Table 3: Extraction Parameters

| Step | Parameter | Details |

| 1. Initial Extraction | Solvent | Acetone |

| Procedure | The fungal biomass is extracted twice with acetone. The extracts are combined, and the acetone is evaporated under vacuum at 40 °C to yield an aqueous residue.[2] | |

| 2. Liquid-Liquid Extraction | Solvent | Ethyl Acetate |

| Procedure | The aqueous residue is extracted twice with an equal volume of ethyl acetate. The ethyl acetate fractions are combined and evaporated to dryness under vacuum at 40 °C to yield the crude extract.[2] |

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity from the complex crude extract.

Flash Chromatography (Pre-fractionation)

The crude extract is first subjected to flash chromatography to separate the components into fractions of varying polarity.

Table 4: Flash Chromatography Parameters

| Parameter | Details |

| System | Grace Reveleris® |

| Stationary Phase | Silica cartridge (12 g) |

| Mobile Phase A | Dichloromethane (DCM) |

| Mobile Phase B | Acetone |

| Mobile Phase C | [DCM/Acetone 8:2]:Methanol |

| Gradient | 1. 100% A for 5 min2. Increase to 100% B in 20 min3. Increase to 100% C in 20 min4. Hold at 100% C for 7 min |

Source:[2]

Preparative High-Performance Liquid Chromatography (HPLC)

Fractions containing dactylfungin derivatives are further purified by preparative HPLC to yield pure this compound.

Table 5: Preparative HPLC Parameters

| Parameter | Details |

| System | Gilson PLC 2250 |

| Stationary Phase | VP Nucleodur 100-5 C18 ec column (250 x 40 mm, 7 µm) |

| Mobile Phase A | H₂O + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 45 mL/min |

| Gradient | 1. 50% B to 85% B in 45 min2. 85% B to 100% B in 12 min3. Hold at 100% B for 15 min |

Source:[2]

Experimental Workflow

The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.

Caption: Workflow for this compound Isolation and Purification.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dactylfungin B

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of Dactylfungin B, a polyketide with antifungal properties. This compound is a structural analog of Dactylfungin A, differing in the pyrone ring structure.[1] The method outlined below is adapted from established protocols for the successful separation of other dactylfungin derivatives and is intended to provide a strong starting point for the purification and quantification of this compound.[2][3][4] This protocol is designed for researchers in natural product chemistry, mycology, and drug development.

Introduction

Dactylfungins are a class of antifungal compounds produced by various fungi, including species of Dactylaria and Amesia.[1] These compounds, which include Dactylfungin A and B, exhibit promising activity against a range of fungal pathogens. Structurally, dactylfungins consist of a pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1][2] While Dactylfungin A contains an α-pyrone ring, this compound is characterized by a γ-pyrone ring.[1] The effective separation and purification of these analogs are crucial for detailed structural elucidation, bioactivity screening, and further drug development. This document provides a detailed HPLC protocol to achieve this separation.

Experimental Workflow

The overall process for the separation of this compound from a fungal culture is depicted below. This workflow outlines the major steps from sample preparation to final analysis.

Caption: Experimental workflow for this compound separation and analysis.

Protocols

Sample Preparation: Extraction from Fungal Culture

This protocol is based on general methods for extracting fungal secondary metabolites.[5]

-

Harvesting: After a suitable incubation period, harvest the fungal culture broth.

-

Solvent Extraction:

-

Mix the culture broth with an equal volume of a suitable organic solvent such as ethyl acetate.

-

Shake vigorously for 10-15 minutes in a separatory funnel.

-

Allow the layers to separate and collect the organic phase.

-

Repeat the extraction process twice more to ensure complete recovery of the compounds.

-

-

Drying and Concentration:

-

Combine the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Final Sample Preparation:

-

Dissolve the dried crude extract in a minimal amount of methanol.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.

-

HPLC Separation Protocol

This protocol is a recommended starting point, adapted from methods used for separating Dactylfungin A and C.[2][3][4] Optimization may be required depending on the specific instrumentation and sample matrix.

Instrumentation and Columns:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Stationary Phase (Column): A reversed-phase C18 column is recommended. Suitable examples include:

Mobile Phase and Gradient Program:

-

Mobile Phase A: Water with 0.1% Formic Acid (v/v)

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid (v/v)

-

Column Temperature: 40°C[3]

-

Detection Wavelength: 210 nm[6]

Table 1: Proposed HPLC Gradient Program

| Time (minutes) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |

| 0.0 | 50 | 20 |

| 15.0 | 68 | 20 |

| 55.0 | 81 | 20 |

| 65.0 | 100 | 20 |

| 75.0 | 100 | 20 |

Note: The flow rate should be adjusted based on the column dimensions. The provided flow rate is suitable for a semi-preparative column.

Data Collection and Analysis

-

Chromatogram Acquisition: Monitor the separation at 210 nm and record the chromatogram.

-

Fraction Collection: Collect fractions corresponding to the separated peaks.

-

Purity Analysis: Re-inject the collected fractions into an analytical HPLC system to assess purity.

-

Structural Identification: Subject the purified compound to further analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity as this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the cited literature, Table 2 provides retention times for related dactylfungin derivatives separated under similar conditions. These can serve as a reference for the expected elution profile of this compound.

Table 2: Retention Times of Dactylfungin Derivatives from Literature

| Compound | HPLC Column | Retention Time (tR) (minutes) | Reference |

| Dactylfungin Derivative 1 | Gemini C18 | 45.0 | [2] |

| Dactylfungin Derivative 2 | Gemini C18 | 63.0 | [2] |

| Dactylfungin Derivative 3 | Gemini C18 | 62.0 | [2] |

| Dactylfungin A (1) | Luna C18 | 21.7–24.2 | [3] |

| 21″-Hydroxy-dactylfungin A (2) | Luna C18 | 38.1–41.3 | [3] |

| 25″-Dehydroxy-dactylfungin A (3) | Luna C18 | 50.6–51.5 | [3] |

Logical Relationships in Dactylfungin Analysis

The following diagram illustrates the logical relationship between the structural features of dactylfungins and the analytical techniques used for their characterization.

Caption: Relationships in dactylfungin analysis.

Conclusion

The HPLC method described in this application note provides a comprehensive framework for the separation of this compound. By utilizing a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid, researchers can achieve effective separation of this and related antifungal compounds. The provided protocols for sample preparation and HPLC analysis, along with the reference data from similar compounds, offer a solid foundation for the purification and further investigation of this compound.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture of Dactylfungin B using NMR Spectroscopy

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of natural product chemistry and drug discovery.

Introduction

Dactylfungin B is a member of the dactylfungin family of antifungal antibiotics, characterized by a unique structure featuring a γ-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1] The detailed structural elucidation of these complex natural products is crucial for understanding their mechanism of action, establishing structure-activity relationships (SAR), and enabling further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous determination of the constitution and relative stereochemistry of such intricate molecules.[2][3][4] This application note provides a detailed protocol for the structure elucidation of this compound and its analogues using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The methodologies outlined herein are based on the successful structural characterization of closely related dactylfungin derivatives, such as Dactylfungin C and D.[5][6][7][8][9] The combination of ¹H and ¹³C NMR for identifying the carbon skeleton, along with 2D correlation experiments like COSY, HSQC, and HMBC, allows for the complete assignment of proton and carbon signals and the establishment of covalent bonds. Furthermore, through-space correlations observed in NOESY or ROESY experiments are critical for determining the relative configuration of stereocenters.[7]

Data Presentation: NMR Spectroscopic Data of Dactylfungin Analogues

The following tables summarize the ¹H and ¹³C NMR data for Dactylfungin C (a close analogue of this compound), as determined in Methanol-d₄.[5] This data serves as a reference for the expected chemical shifts and multiplicities for this compound.

Table 1: ¹H and ¹³C NMR Data for the α-Pyrone Core and Polvalcohol Moiety of Dactylfungin C in Methanol-d₄. [5]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 2 | 170.2 | |

| 3 | 108.0 | 5.89, s |

| 4 | 180.1 | |

| 5 | 97.5 | |

| 1' | 76.5 | 4.25, d (9.8) |

| 2' | 73.1 | 3.29, dd (9.8, 8.8) |

| 3' | 74.6 | 3.55, t (8.8) |

| 4' | 40.5 | 1.80, m |

| 5' | 77.6 | 3.75, m |

| 6' | 14.5 | 1.25, d (6.5) |

Table 2: ¹H and ¹³C NMR Data for the Long Aliphatic Side-Chain of Dactylfungin C in Methanol-d₄. [5]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1" | 44.6 | 2.85, m |

| 2" | 77.9 | 3.80, m |

| 3" | 132.5 | 5.58, dd (15.5, 6.5) |

| 4" | 135.8 | 6.29, dd (15.5, 7.5) |

| 5" | 41.2 | 2.20, m |

| 6" | 26.8 | 1.45, m |

| 7" | 35.1 | 1.55, m |

| 8" | 80.3 | 3.65, m |

| 9" | 42.1 | 1.70, m |

| 10" | 28.9 | 1.35, m |

| 11" | 130.2 | 5.55, dd (15.0, 7.0) |

| 12" | 138.1 | 6.04, dd (15.0, 8.0) |

| 13" | 40.8 | 2.15, m |

| 14" | 27.5 | 1.40, m |

| 15" | 36.2 | 1.65, m |

| 16" | 79.0 | 3.70, m |

| 17" | 45.3 | 1.75, m |

| 18" | 22.1 | 1.30, m |

| 19" | 14.4 | 0.89, t (7.3) |

| 20" | 12.1 | 1.05, d (6.8) |

| 21" | 11.8 | 0.95, d (7.0) |

| 22" | 19.5 | 0.98, d (6.6) |

| 23" | 17.8 | 0.85, d (6.9) |

Experimental Protocols

Sample Preparation

-

Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For oxygen-sensitive samples or for precise NOE measurements, degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10]

a. 1D NMR Spectroscopy

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all protons. This provides initial information on the types of protons present (olefinic, aliphatic, hydroxyl, etc.).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

b. 2D NMR Spectroscopy

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for establishing spin systems and tracing out proton-proton connectivities within molecular fragments.[11][12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with their directly attached carbon atoms. This is a crucial step for assigning the carbon spectrum based on the already assigned proton spectrum.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is vital for connecting the fragments identified by COSY, by showing long-range correlations across quaternary carbons and heteroatoms.[11][12][13]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.[11][12][13]

Visualizations

Experimental Workflow

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for HR-ESI-MS Analysis of Dactylfungin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a polyketide natural product with notable antifungal properties.[1] Isolated from Dactylaria parvispora, this complex molecule holds promise for the development of new antifungal agents. Structurally, this compound is characterized by a gamma-pyrone ring, a polyalcohol moiety, and a long, unsaturated side chain.[1] High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique for the characterization of such complex natural products, providing accurate mass measurements for molecular formula determination and fragmentation data for structural elucidation. These application notes provide a detailed protocol for the analysis of this compound using HR-ESI-MS.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.

| Property | Value | Reference |

| Chemical Formula | C41H64O9 | [2] |

| Exact Mass | 700.4550 Da | [2] |

| Molecular Weight | 700.95 g/mol | [2] |

| Key Structural Features | Gamma-pyrone ring, polyalcohol moiety, long unsaturated side chain | [1] |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality HR-ESI-MS data. The following protocol is recommended for the preparation of this compound samples.

Materials:

-

This compound standard

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (≥98%)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

2 mL autosampler vials with septa

Protocol:

-

Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

-

Vortexing: Vortex the stock solution for 1 minute to ensure complete dissolution.

-

Working Solution Preparation: Prepare a 10 µg/mL working solution by diluting 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid promotes protonation in positive ion mode.

-

Final Preparation: Transfer the working solution to a 2 mL autosampler vial for analysis.

HR-ESI-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound on a UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

| Parameter | Recommended Setting |

| UPLC System | |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Mass Range | m/z 150 - 2000 |

| Data Acquisition | MS and MS/MS (data-dependent acquisition) |

| Collision Energy (for MS/MS) | Ramped from 20 to 60 eV |

Data Analysis Workflow

A systematic approach to data analysis is crucial for accurate interpretation of HR-ESI-MS data.

Caption: A streamlined workflow for the analysis of HR-ESI-MS data of this compound.

Proposed Fragmentation of this compound

The fragmentation of this compound in the positive ion mode is expected to be influenced by its gamma-pyrone ring and the long side chain. The primary fragmentation pathways for γ-pyrones are the elimination of carbon monoxide and a retro-Diels-Alder cleavage.[3] Based on these principles, a proposed fragmentation pathway for this compound is presented below.

Caption: Proposed fragmentation pathway of protonated this compound in HR-ESI-MS.

Antifungal Mechanism of Action

This compound, as a polyketide, is thought to exert its antifungal activity by disrupting the fungal cell membrane. Polyene macrolides, a class of polyketides, are known to interact with ergosterol, a key component of the fungal cell membrane.[4][5] This interaction leads to the formation of pores or channels in the membrane, causing leakage of essential cellular components and ultimately leading to cell death.[5]

Caption: Proposed mechanism of antifungal action of this compound.

Conclusion

HR-ESI-MS is an indispensable tool for the detailed structural characterization of complex natural products like this compound. The protocols and data presented in these application notes provide a comprehensive framework for researchers engaged in the analysis and development of this promising antifungal compound. Further studies focusing on the detailed fragmentation analysis and elucidation of its specific molecular targets will be crucial for its advancement as a potential therapeutic agent.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectral Fragmentation of Monocyclic γ-Pyrones [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dactylfungin B Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a novel antifungal agent belonging to the pyrone class of compounds. It was first isolated from the culture broth of Dactylaria parvispora.[1] Structurally, it possesses a γ-pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] Early studies have demonstrated its activity against various fungi, including Candida pseudotropicalis, with Minimum Inhibitory Concentration (MIC) values reported to be less than 10 µg/mL.[1] More recent research on dactylfungin derivatives has confirmed activity against clinically important pathogens such as Aspergillus fumigatus and Cryptococcus neoformans.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for conducting antifungal susceptibility testing (AFST) of this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, evidence from structurally similar pyrone compounds suggests a potential mode of action involving the inhibition of glycosyl-phosphatidyl-inositol (GPI) anchor biosynthesis. GPI anchors are crucial for attaching a wide array of proteins to the fungal cell wall, which are essential for cell wall integrity, adhesion, and virulence.[5][6][7] Inhibition of this pathway leads to defects in the fungal cell wall, ultimately resulting in cell death.[5][6][8]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of action of this compound.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Dactylfungin A and its derivatives against various fungal pathogens. While specific data for this compound is limited in recent literature, the data for its analogues provide a strong indication of its potential antifungal spectrum.

| Fungal Species | Dactylfungin Analogue | MIC Range (µg/mL) | Reference |

| Candida pseudotropicalis | Dactylfungin A & B | < 10 | [1] |

| Aspergillus fumigatus | Dactylfungin A | 6.25 | [4] |

| Cryptococcus neoformans | Dactylfungin A | 6.25 | [4] |

| Aspergillus fumigatus (azole-resistant) | Dactylfungin derivatives | Active | [2] |

| Candida albicans | YM-202204 (similar pyrone) | Moderate Activity | [2] |

| Mucor plumbeus | YM-202204 (similar pyrone) | High Activity | [2] |

Experimental Protocols